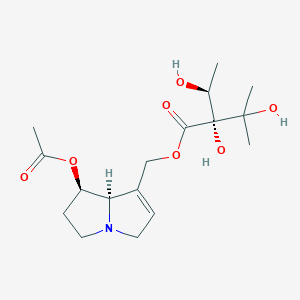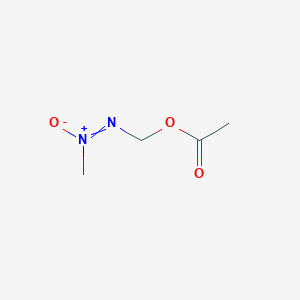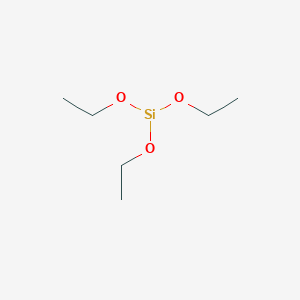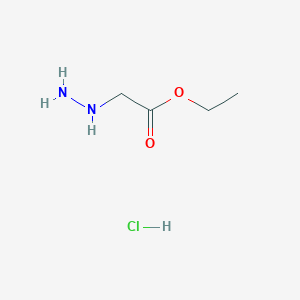
2-氨基-4-氯噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-chlorothiazole is a heterocyclic compound that features a thiazole ring substituted with an amino group at the second position and a chlorine atom at the fourth position. This compound is of significant interest due to its presence in various biologically active molecules, including antibiotics, anticancer agents, and non-steroidal anti-inflammatory drugs .
科学研究应用
2-Amino-4-chlorothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes
作用机制
Target of Action
The primary targets of 2-Amino-4-chlorothiazole are cancerous cells. This compound has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
2-Amino-4-chlorothiazole interacts with its targets by inhibiting their proliferation. It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The exact molecular interactions between 2-Amino-4-chlorothiazole and its targets are still under investigation.
Biochemical Pathways
The biochemical pathways affected by 2-Amino-4-chlorothiazole are primarily those involved in cell proliferation. By inhibiting these pathways, 2-Amino-4-chlorothiazole can prevent the growth and spread of cancerous cells . The specific pathways and their downstream effects are subject to ongoing research.
Result of Action
The primary result of 2-Amino-4-chlorothiazole’s action is the inhibition of cancer cell proliferation. For example, one pyrrolidine derivative of 2-aminothiazole could significantly prevent proliferation of MCF-7 and especially HepG2 cell lines . This leads to a reduction in the growth and spread of the cancer.
生化分析
Biochemical Properties
2-Amino-4-chlorothiazole has been found to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
2-Amino-4-chlorothiazole has been shown to exert potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-chlorothiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one of the synthesized compounds, 2-Amino-4- (4-chlorophenyl)-6- (4-phenylthiazol-2-yl)-4 H -pyran-3,5-dicarbonitrile, indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chlorothiazole typically involves the reaction of pseudothiohydantoin or 2-aminothiazol-4(5H)-one with appropriate reagents. One efficient method includes the use of a Boc (tert-butoxycarbonyl) intermediate. The key intermediate, 2-Boc-amino-4-chlorothiazole, is prepared under Appel-related conditions, where chlorine is introduced at the fourth position .
Industrial Production Methods: Industrial production methods for 2-Amino-4-chlorothiazole often involve large-scale synthesis using similar routes as described above. The use of readily available starting materials and efficient reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Amino-4-chlorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other groups using nucleophilic substitution reactions.
Acylation Reactions: The amino group at the second position can be acylated to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in polar solvents are commonly used.
Acylation Reactions: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products:
Substitution Reactions: Products include 2-amino-4-substituted thiazoles.
Acylation Reactions: Products include acylated derivatives of 2-Amino-4-chlorothiazole.
相似化合物的比较
- 2-Amino-4-bromothiazole
- 2-Amino-4-iodothiazole
- 2-Amino-4-fluorothiazole
Comparison: 2-Amino-4-chlorothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine-substituted compound often exhibits different reactivity and biological activity profiles .
属性
IUPAC Name |
4-chloro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWAKKLWGVLLDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431424 |
Source


|
| Record name | 2-Amino-4-chlorothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-46-7 |
Source


|
| Record name | 2-Amino-4-chlorothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)


